
3-((1r,4r)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1r,4r)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)propanoic acid is a complex organic compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group is particularly favored in solid-phase peptide synthesis (SPPS) because it can be removed under mild conditions, preserving the integrity of the peptide chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1r,4r)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)propanoic acid typically involves several steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Cyclohexyl Derivative Formation: The protected amino compound is then reacted with a cyclohexyl derivative to form the desired cyclohexylpropanoic acid structure. This step may involve various reagents and catalysts to facilitate the formation of the cyclohexyl ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines, depending on the reagents used.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to remove the Fmoc group.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols or amines.
Substitution: Formation of deprotected amino acids or peptides.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides.
Biology
In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular processes. The ability to create specific peptide sequences is crucial for understanding biological mechanisms.
Medicine
In medicine, peptides synthesized using this compound can be used in drug development. Peptides can act as therapeutic agents, targeting specific proteins or receptors in the body to treat various diseases.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including pharmaceuticals, cosmetics, and biotechnology.
Mécanisme D'action
The mechanism of action of 3-((1r,4r)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)propanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for the controlled addition of amino acids. The Fmoc group can be removed under mild conditions, typically using a base such as piperidine, to reveal the free amino group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc (tert-Butyloxycarbonyl) Protected Amino Acids: Boc-protected amino acids are another class of compounds used in peptide synthesis. The Boc group is removed under acidic conditions, in contrast to the basic conditions required for Fmoc removal.
Cbz (Carbobenzyloxy) Protected Amino Acids: Cbz-protected amino acids are also used in peptide synthesis. The Cbz group is removed by hydrogenation, which is a different method compared to Fmoc and Boc.
Uniqueness
The uniqueness of 3-((1r,4r)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)propanoic acid lies in its Fmoc protecting group, which offers several advantages:
Mild Deprotection Conditions: The Fmoc group can be removed under mild basic conditions, which is less likely to damage sensitive peptide chains.
Stability: The Fmoc group is stable under acidic conditions, making it suitable for use in various synthetic environments.
Versatility: The Fmoc group can be used in both solution-phase and solid-phase peptide synthesis, providing flexibility in synthetic strategies.
This compound’s specific structure and properties make it a valuable tool in the synthesis of complex peptides and proteins, contributing to advancements in various scientific fields.
Propriétés
Formule moléculaire |
C24H27NO4 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid |
InChI |
InChI=1S/C24H27NO4/c26-23(27)14-11-16-9-12-17(13-10-16)25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,25,28)(H,26,27) |
Clé InChI |
QTOFXQULOHIAMF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


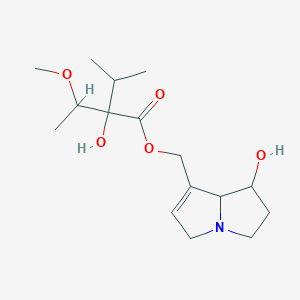

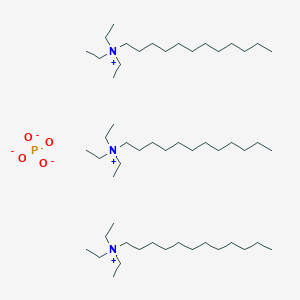


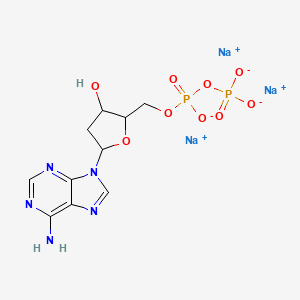

![N-(6-(4-((2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)(methyl)amino)-2-methylphenoxy)pyridin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B12084289.png)
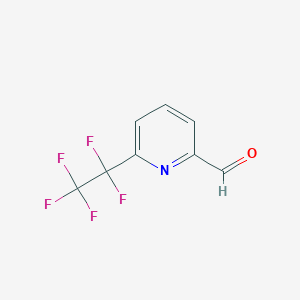
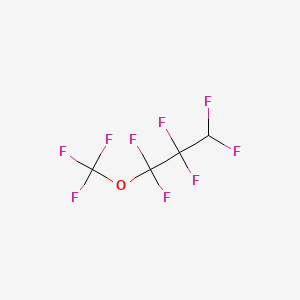
![Di[hexafluoroisopropyl]terephthalate](/img/structure/B12084308.png)
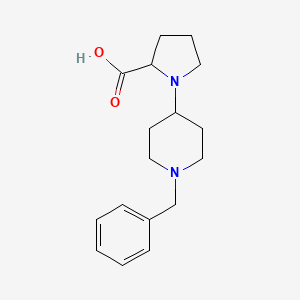

![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12084347.png)
